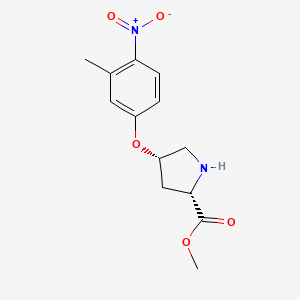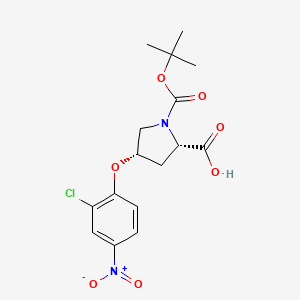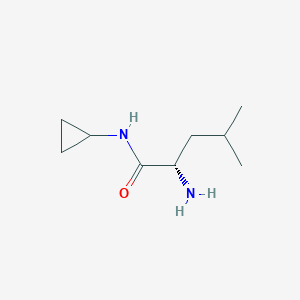
N~1~-cyclopropyl-L-leucinamide
Overview
Description
N~1~-cyclopropyl-L-leucinamide is a synthetic compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol. This compound has garnered interest in the scientific community due to its potential biological applications.
Preparation Methods
The synthesis of N1-cyclopropyl-L-leucinamide involves several steps. One common method includes the reaction of L-leucine with cyclopropylamine under specific conditions to form the desired amide. The reaction typically requires a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N~1~-cyclopropyl-L-leucinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH~4~) to produce reduced forms of the compound.
Substitution: N1-cyclopropyl-L-leucinamide can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS).
Hydrolysis: The amide bond in N1-cyclopropyl-L-leucinamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N~1~-cyclopropyl-L-leucinamide has several scientific research applications:
Chemistry: It serves as a model compound for studying amide bond formation and hydrolysis, providing insights into peptide chemistry and synthesis.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine: N1-cyclopropyl-L-leucinamide has potential therapeutic applications due to its ability to modulate biological pathways. It may be investigated for its effects on specific enzymes or receptors.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N1-cyclopropyl-L-leucinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit or activate certain enzymes by forming stable complexes with their active sites, thereby influencing metabolic processes .
Comparison with Similar Compounds
N~1~-cyclopropyl-L-leucinamide can be compared with other similar compounds, such as:
N-cyclopropyl-L-alaninamide: Similar in structure but with an alanine backbone instead of leucine.
N-cyclopropyl-L-valinamide: Contains a valine backbone, differing in the side chain structure.
N-cyclopropyl-L-isoleucinamide: Similar to leucinamide but with an isoleucine backbone, affecting its steric and electronic properties.
These comparisons highlight the uniqueness of N1-cyclopropyl-L-leucinamide in terms of its specific interactions and applications in various fields.
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-4-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-6(2)5-8(10)9(12)11-7-3-4-7/h6-8H,3-5,10H2,1-2H3,(H,11,12)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCXGTGWKFAMDR-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



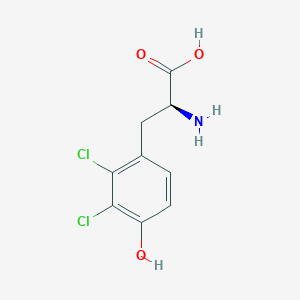
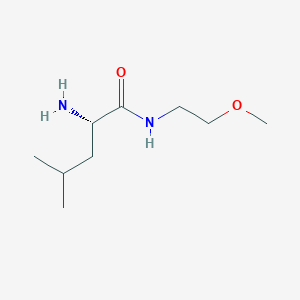
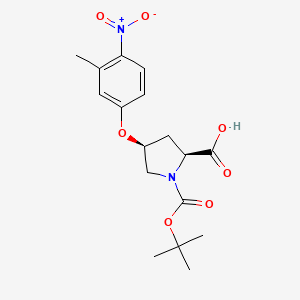
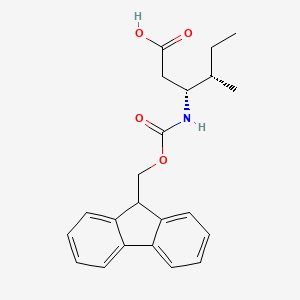
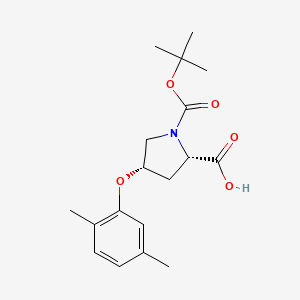
![(2S,4S)-4-([1,1'-Biphenyl]-2-yloxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B3091265.png)

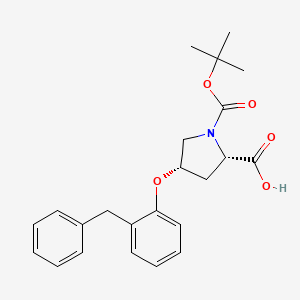
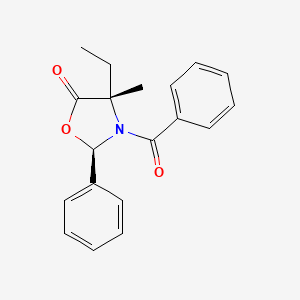
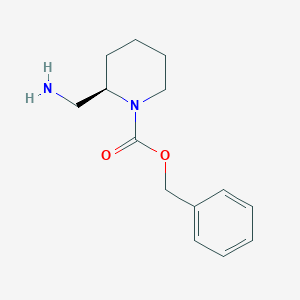
![Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)-phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3091315.png)
